Acrylamide/Bisacrylamide 37.5:1, 40% solution

Description

Acrylamide/bisacrylamide 37.5:1, 40% solution is a pre-mixed stock solution widely used in polyacrylamide gel electrophoresis (PAGE) for separating proteins or nucleic acids. The solution contains 40% total monomer concentration (acrylamide + bisacrylamide) with a mass ratio of 37.5:1, which determines the gel’s pore size and mechanical stability. Bisacrylamide acts as a crosslinker, and the ratio directly influences the gel’s resolving power. This formulation is optimized for applications requiring medium-to-high resolution, such as SDS-PAGE, native PAGE, and denaturing gradient gel electrophoresis (DGGE) .

Properties

IUPAC Name |

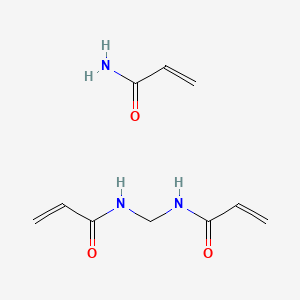

prop-2-enamide;N-[(prop-2-enoylamino)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.C3H5NO/c1-3-6(10)8-5-9-7(11)4-2;1-2-3(4)5/h3-4H,1-2,5H2,(H,8,10)(H,9,11);2H,1H2,(H2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQZXMCGTAWGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N.C=CC(=O)NCNC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25034-58-6 | |

| Details | Compound: Acrylamide-N,N′-methylenebisacrylamide copolymer | |

| Record name | Acrylamide-N,N′-methylenebisacrylamide copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25034-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00941686 | |

| Record name | N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless whitish solid; [Bio-Rad Laboratories MSDS] | |

| Record name | Acrylamide, N,N-methylenebisacrylamide copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25034-58-6, 198493-83-3 | |

| Record name | 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025034586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of Acrylamide/Bisacrylamide 37.5:1, 40% solution are proteins and nucleic acids . This solution is commonly used in the preparation of polyacrylamide gels for electrophoretic separation of these biomolecules.

Mode of Action

Acrylamide/Bisacrylamide solution acts by forming a polyacrylamide gel matrix that enables the separation of proteins and nucleic acids based on their size and charge. The bisacrylamide component acts as a cross-linking agent, creating a three-dimensional network of acrylamide polymers. This network forms pores that allow biomolecules to migrate through the gel at different rates during electrophoresis.

Biochemical Pathways

The action of Acrylamide/Bisacrylamide solution doesn’t directly affect any biochemical pathways. Instead, it provides a method for analyzing the components of these pathways. By separating proteins and nucleic acids, researchers can study the structure and function of these molecules, thereby gaining insights into the biochemical pathways they are involved in.

Result of Action

The result of the action of Acrylamide/Bisacrylamide solution is the separation of proteins and nucleic acids based on their size and charge. This allows for the analysis and identification of these biomolecules, facilitating research in fields such as molecular biology, biochemistry, and genetics.

Action Environment

The action of Acrylamide/Bisacrylamide solution is influenced by several environmental factors. These include the pH and ionic strength of the buffer used in electrophoresis, the electric field applied, and the temperature of the system. These factors can affect the polymerization of the acrylamide/bisacrylamide solution and the migration of biomolecules through the gel.

Biochemical Analysis

Biochemical Properties

The Acrylamide/Bisacrylamide 37.5:1, 40% solution plays a crucial role in biochemical reactions, particularly in the formation of polyacrylamide gels. The acrylamide and bis-acrylamide in the solution polymerize to form a matrix that can separate biomolecules based on their size and charge. The nature of these interactions is primarily physical, with the gel acting as a sieve to separate molecules.

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. These effects are typically associated with exposure to the raw materials rather than the prepared solution.

Molecular Mechanism

The molecular mechanism of action of the this compound is through the polymerization of acrylamide and bis-acrylamide. This process is initiated by ammonium persulfate (APS) with tetramethylethylenediamine (TEMED) as the catalyst. The resulting polyacrylamide gel forms a matrix that can separate proteins and nucleic acids based on their size and charge.

Biological Activity

Acrylamide/Bisacrylamide (37.5:1, 40% solution) is a widely used compound in molecular biology, particularly for the preparation of polyacrylamide gels utilized in electrophoresis techniques. This article delves into its biological activity, safety concerns, applications, and relevant research findings.

Chemical Composition and Properties

- Acrylamide : CAS No. 79-06-1, Molecular Weight: 71.08 g/mol

- Bisacrylamide : CAS No. 110-26-9, Molecular Weight: 154.17 g/mol

- Concentration : 40% (w/v), with acrylamide at 38.96% and bisacrylamide at 1.04%.

- Cross-linking Ratio : 37.5:1

The solution is prepared from high-purity electrophoresis-grade acrylamide and bisacrylamide in ultra-pure water, ensuring minimal contaminants that could affect experimental outcomes .

Biological Activity

Acrylamide and bisacrylamide are primarily used for their ability to form polyacrylamide gels, which are crucial for various biological assays:

- Protein Separation : The gels facilitate the separation of proteins based on size during electrophoresis, enabling researchers to analyze protein expression and purity effectively.

- DNA Sequencing : The solution is also employed in DNA sequencing applications due to its ability to resolve nucleic acid fragments with high precision .

Safety and Toxicological Concerns

Acrylamide is classified as a potential carcinogen (Category 1B) and poses several health risks:

- Toxicity : It is harmful if swallowed or inhaled (Acute Tox. Category 4) and can cause skin irritation and sensitization.

- Mutagenicity : Acrylamide has been shown to cause genetic defects (Germ cell mutagenicity Category 1B) and may impair fertility (Reproductive toxicity Category 2) .

Case Studies

- Electrophoretic Mobility Shift Assay (EMSA) :

- Protein Purification :

- Nucleosome Studies :

Applications

The acrylamide/bisacrylamide solution is versatile in various laboratory applications:

- SDS-PAGE : For analyzing protein samples.

- Western Blotting : Following electrophoresis for protein detection.

- DNA Gel Electrophoresis : For separating nucleic acids based on size.

Summary Table of Biological Activity

Scientific Research Applications

Gel Electrophoresis

Protein Separation:

Acrylamide/Bisacrylamide solutions are primarily used to prepare polyacrylamide gels for protein electrophoresis. The concentration of acrylamide affects the gel's porosity, thereby influencing the separation of proteins based on their size. A higher concentration allows for the resolution of smaller proteins, while lower concentrations are suitable for larger proteins .

DNA Sequencing:

These gels are also employed in DNA sequencing techniques, where the separation of DNA fragments is crucial. The 37.5:1 ratio provides an optimal cross-linking density that enhances the resolution of DNA fragments during electrophoresis .

Western Blotting

After separation by electrophoresis, proteins can be transferred to membranes for detection via antibodies in Western blotting. The use of acrylamide/bisacrylamide gels facilitates this process by providing a stable matrix that maintains protein integrity during transfer .

Mass Spectrometry Sample Preparation

Acrylamide/Bisacrylamide solutions are used in preparing samples for mass spectrometry analysis. The gels help in isolating proteins from complex mixtures, thus improving the accuracy and reliability of mass spectrometric analyses .

Cell Culture Applications

Polyacrylamide gels created from acrylamide/bisacrylamide solutions are utilized in cell culture studies, particularly in three-dimensional (3D) cell culture systems. These gels provide a scaffold that mimics the extracellular matrix, allowing for more physiologically relevant cellular interactions and behaviors .

Photopatterning Techniques

The compound is also employed in photopatterning methods to fabricate polyacrylamide lids and other structures in microfluidic devices. This application highlights its versatility beyond traditional gel electrophoresis .

Research and Development

In research settings, acrylamide/bisacrylamide solutions are used to develop new techniques and methodologies for protein analysis and purification. Researchers often modify the gel composition to optimize conditions for specific applications or to study particular protein interactions .

Case Study 1: Protein Purification

In a study published by G-Biosciences, researchers utilized acrylamide/bisacrylamide gels to purify specific proteins from cell lysates using SDS-PAGE followed by Western blotting techniques. The results demonstrated improved specificity and yield compared to traditional methods .

Case Study 2: DNA Fragment Analysis

Bio-Rad's research indicated that using a 40% acrylamide/bisacrylamide solution significantly enhanced the resolution of small DNA fragments during sequencing applications, leading to more accurate results in genetic studies .

Case Study 3: Microfluidics Development

NZYtech reported successful use of photopatterned polyacrylamide structures created from acrylamide/bisacrylamide solutions in microfluidic devices, demonstrating their potential in advancing lab-on-a-chip technologies for biomedical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Parameters of Acrylamide/Bisacrylamide Solutions

The performance of acrylamide/bisacrylamide solutions depends on two factors:

- Total monomer concentration (e.g., 30%, 40%).

- Acrylamide-to-bisacrylamide ratio (e.g., 19:1, 29:1, 37.5:1).

The table below compares common formulations:

Functional Differences

37.5:1, 40% vs. 29:1, 40% :

- 37.5:1, 40% vs. 19:1, 30%: The 19:1 ratio creates larger pores, suitable for separating nucleic acids or very large proteins (>200 kDa) . The 37.5:1, 40% solution offers higher mechanical stability due to its higher monomer concentration, reducing gel tearing during handling .

DGGE Applications :

Commercial Availability

- 37.5:1, 40%: Available from Fisher Scientific (Cat. No. BP1408-1) and Sigma-Aldrich (Cat. No. 935853) for protein separation .

- 29:1, 40%: Offered by Sigma-Aldrich (Cat. No. A7802) for high-resolution SDS-PAGE .

Research Findings and Practical Considerations

Performance in SDS-PAGE

- Gradient Gels : The 37.5:1, 40% solution is used in 6–15% gradient gels to resolve complex protein mixtures (e.g., muscle tissue homogenates) .

- Stacking Gels : A 4% stacking gel with the same ratio ensures efficient protein concentration before entry into the resolving gel .

Denaturing Gradient Gels (DGGE)

- A 6–8% gel prepared with 37.5:1, 40% solution and a 35–65% denaturant gradient (7 M urea + 40% formamide) effectively separates 16S rRNA amplicons for microbial community analysis .

Preparation Methods

Acrylamide Crystallization

Commercial suppliers employ multi-step crystallization to achieve requisite purity. For instance, MP Biomedicals uses 4× recrystallized acrylamide, reducing acrylic acid content to <0.03%. Serva’s protocol includes ultrafiltration (3 kDa MWCO) to remove oligomers, ensuring A₂₉₀ <0.7. These steps mitigate UV absorption background in silver-stained gels.

Bisacrylamide Synthesis

N,N’-methylenebisacrylamide is synthesized via acryloyl chloride and methylenedianiline, followed by repeated ethanol recrystallization. Residual aniline derivatives are monitored via HPLC, with limits <50 ppm.

Formulation and Mixing Protocols

The 37.5:1 ratio corresponds to 2.67% crosslinker density (C), calculated as:

For 40% total monomer concentration (T), the formulation requires:

Large-Scale Preparation (1 L Example)

Industrial Mixing Parameters

| Parameter | Specification | Source |

|---|---|---|

| Mixing Temperature | 20–25°C | |

| Stirring Rate | 200–300 rpm | |

| Dissolution Time | 60–90 min |

Filtration and Sterilization

Post-formulation filtration ensures particle-free solutions suitable for electrophoretic applications. Serva specifies a maximum particulate count of <100 particles/mL (>0.5 µm). Membrane compatibility is critical—cellulose acetate is preferred over nylon, which may adsorb monomers. Autoclaving is avoided due to thermal decomposition above 60°C; instead, aseptic filtration (0.2 µm) under laminar flow achieves sterility.

Quality Control Assays

Commercial batches undergo rigorous testing:

Spectrophotometric Analysis

Gel Electrophoresis Validation

Each lot is polymerized into 12% resolving gels (4% stacking) and run with bovine serum albumin (BSA). Acceptable batches resolve 66 kDa BSA into a single band without smearing.

| Manufacturer | Product Code | Key Feature | Reference |

|---|---|---|---|

| Sigma-Aldrich | A7168 | 0.2 µm filtered, ≤0.03% acrylic acid | |

| Thermo Scientific | J60868.AP | DNA sequencing grade | |

| Serva | 20_10688 | A₂₉₀ <0.7, conductivity <100 µS |

Troubleshooting Common Issues

Q & A

Basic Questions

Q. How does the 37.5:1 acrylamide-to-bisacrylamide ratio influence gel pore size and resolution in SDS-PAGE?

- The ratio determines crosslinking density: higher bisacrylamide (lower ratio) creates smaller pores, suitable for low-molecular-weight proteins. The 37.5:1 ratio balances resolution for mid-range proteins (10–200 kDa) by forming a moderately dense matrix . For precise separation, calculate total acrylamide (%T) and crosslinker (%C) using:

Adjust %T (e.g., 8–15%) based on target protein size .

Q. What safety protocols are critical when handling acrylamide/bisacrylamide solutions?

- Acrylamide is a neurotoxin. Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid aerosol exposure. Pre-mixed solutions reduce powder handling risks but still require caution during pipetting and gel casting . Decontaminate spills with 10% sodium hypochlorite .

Q. How do I prepare a 10% resolving gel using the 40% stock solution?

- For a 10 mL gel: Mix 2.5 mL of 40% stock (37.5:1) with 3.8 mL H₂O, 3.8 mL 1.5 M Tris-HCl (pH 8.8), 150 µL 10% SDS, 150 µL 10% APS, and 15 µL TEMED. Adjust volumes for varying %T. Degas the solution to prevent oxygen-induced polymerization delays .

Advanced Research Questions

Q. How can I resolve inconsistencies in migration patterns when replicating published protocols using the same acrylamide ratio?

- Variability may arise from differences in %T, buffer composition (e.g., Tris-glycine vs. Bis-Tris), or polymerization conditions. Validate:

- Gel pH and ionic strength (e.g., 0.1% SDS uniformity).

- APS/TEMED freshness (replace every 2 weeks).

- Electrophoresis conditions (voltage, temperature) .

- Compare with a reference protein ladder and internal controls .

Q. What alternative applications exist for acrylamide/bisacrylamide 37.5:1 beyond SDS-PAGE?

- Denaturing Gradient Gel Electrophoresis (DGGE): Use 8% gels with urea-formamide gradients for microbial community analysis .

- Electrophoretic Mobility Shift Assay (EMSA): Prepare non-denaturing gels (6–8%) to study protein-DNA interactions. Omit SDS and reduce crosslinker to 29:1 for larger pores .

- Native PAGE: Optimize buffer pH (e.g., Tris-HCl pH 8.8 for basic proteins) to preserve protein activity .

Q. How does acrylamide concentration affect Western blot transfer efficiency?

- High %T gels (>12%) impede protein transfer. For proteins >150 kDa:

- Use lower %T (e.g., 8%) and extend transfer time.

- Add 0.1% SDS to transfer buffer to enhance mobility .

Q. What methodological adjustments are needed when switching from 37.5:1 to other bisacrylamide ratios (e.g., 29:1 or 19:1)?

- Recalculate %C to maintain consistent crosslinking. For example:

- 37.5:1 ≈ 2.67% C.

- 29:1 ≈ 3.33% C.

Data Contradictions and Troubleshooting

Q. Why do different commercial 40% acrylamide solutions with the same nominal ratio yield varying gel properties?

- Impurities (e.g., acrylic acid) or batch variability in monomer purity affect polymerization. Test new batches using a standardized protocol (e.g., 10% gel with BSA samples) and compare band sharpness .

Q. How to address incomplete polymerization or gel brittleness?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.